molecular formula C20H33N5O5S B2517976 4-cyclopropyl-3-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2198443-24-0

4-cyclopropyl-3-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2517976
CAS No.: 2198443-24-0
M. Wt: 455.57
InChI Key: KKPMTJQRQRSIDE-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C20H33N5O5S and its molecular weight is 455.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds similar to the described chemical structure have been synthesized for various purposes, including exploring their antimicrobial activities and chemical reactivity. For instance, the synthesis of novel 1,2,4-triazole derivatives has been documented, where these compounds demonstrated good to moderate activities against test microorganisms due to their unique chemical structures (Bektaş et al., 2007). Additionally, the manipulation of 1,2,4-triazole frameworks has been explored to produce derivatives with potential utility in various chemical reactions, showcasing the versatility and reactivity of these compounds in synthetic chemistry applications (Furukawa et al., 2019).

Pharmacological Properties

While avoiding the discussion of drug use, dosage, and side effects, it's noteworthy to mention that structurally related compounds have been investigated for their potential pharmacological properties. Research into benzamide derivatives, for instance, identified certain compounds as potent serotonin 4 (5-HT4) receptor agonists, which could have implications for gastrointestinal motility without discussing specific therapeutic applications or side effects (Sonda et al., 2003).

Catalysis and Organic Synthesis

The compound's structural motif is indicative of potential utility in catalysis and organic synthesis. For example, rhodium-catalyzed intramolecular cyclization processes have been explored using substrates that share functional groups with the chemical structure , providing efficient routes to complex heterocycles and demonstrating the compound's relevance in synthetic organic chemistry (Grimster et al., 2010).

Enzyme Inhibition

Research into sulfonamides incorporating a variety of functional groups, including those similar to the compound of interest, has shown significant inhibitory activity against certain carbonic anhydrase isozymes. These findings underscore the potential for compounds within this class to serve as leads in the development of enzyme inhibitors for research applications (Alafeefy et al., 2015).

Properties

IUPAC Name

4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O5S/c1-30-13-12-24-20(27)25(17-5-6-17)18(21-24)16-4-3-9-22(14-16)19(26)15-7-10-23(11-8-15)31(2,28)29/h15-17H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPMTJQRQRSIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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